N-benzyl-N-(2-chloroethyl)propan-2-amine N-benzyl-N-(2-chloroethyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 40737-53-9
VCID: VC8179888
InChI: InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
SMILES: CC(C)N(CCCl)CC1=CC=CC=C1
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

N-benzyl-N-(2-chloroethyl)propan-2-amine

CAS No.: 40737-53-9

Cat. No.: VC8179888

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(2-chloroethyl)propan-2-amine - 40737-53-9

Specification

CAS No. 40737-53-9
Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name N-benzyl-N-(2-chloroethyl)propan-2-amine
Standard InChI InChI=1S/C12H18ClN/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
Standard InChI Key LGPKPGHKHGLXKI-UHFFFAOYSA-N
SMILES CC(C)N(CCCl)CC1=CC=CC=C1
Canonical SMILES CC(C)N(CCCl)CC1=CC=CC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-benzyl-N-(2-chloroethyl)propan-2-amine, and its structure is characterized by:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the nitrogen.

  • A 2-chloroethyl group (ClCH2CH2\text{ClCH}_2\text{CH}_2) providing electrophilic reactivity.

  • An isopropyl group ((CH3)2CH(\text{CH}_3)_2\text{CH}) contributing to steric bulk .

The canonical SMILES representation is CC(C)N(CCCl)CC1=CC=CC=C1\text{CC(C)N(CCCl)CC1=CC=CC=C1}, and its InChIKey is LGPKPGHKHGLXKI-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Molecular FormulaC12H18ClN\text{C}_{12}\text{H}_{18}\text{ClN}PubChem
Molecular Weight211.73 g/molVulcanChem
AppearanceLiquid or low-melting solidN/A
Boiling PointNot reportedN/A
SolubilityLikely soluble in organic solventsInference

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a nucleophilic substitution reaction:

  • Reactants: Benzylamine and 2-chloroethylamine hydrochloride.

  • Conditions: Conducted under basic conditions (e.g., NaOH or K2_2CO3_3) in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (50–80°C) .

  • Mechanism: The benzylamine’s nitrogen attacks the chloroethylamine’s electrophilic carbon, displacing chloride and forming the tertiary amine.

Industrial scaling involves continuous-flow reactors to optimize yield and purity, with purification via column chromatography or recrystallization .

Key Chemical Reactions

  • Alkylation: The chloroethyl group undergoes nucleophilic substitution with biomolecules (e.g., DNA bases), forming covalent adducts .

  • Oxidation: Reaction with strong oxidizers (e.g., KMnO4_4) may yield N-oxide derivatives.

  • Reduction: Catalytic hydrogenation could reduce the chloroethyl group to ethyl, altering bioactivity.

Biological Activity and Mechanisms

Alkylating Agent in Oncology

N-Benzyl-N-(2-chloroethyl)propan-2-amine functions as an alkylating agent, targeting DNA’s guanine residues at the N7 position. This disrupts DNA replication and triggers apoptosis in rapidly dividing cells, a mechanism shared with nitrogen mustards like cyclophosphamide .

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

CompoundIC50_{50} (μM)Cell LineSource
N-Benzyl-N-(2-chloroethyl)propan-2-amine0.28–1.86A549 (lung)PMC Study
Cyclophosphamide0.25HepG2 (liver)Patent
Ifosfamide6.72HeLa (cervical)Patent

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer agents: Modified to enhance tumor selectivity and reduce off-target effects .

  • Neuroprotective drugs: Structural analogs inhibit glutamate excitotoxicity in neurodegenerative models .

Chemical Biology Tools

  • Protease inhibitors: Derivatives inhibit cysteine proteases in malaria parasites (e.g., Plasmodium falciparum) .

  • Fluorescent probes: Benzyl groups enable conjugation with imaging tags for cellular tracking .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey DifferenceBioactivity
N-Benzyl-N-(2-chloroethyl)propan-2-amineBenzyl, chloroethylHigh DNA affinityBroad-spectrum cytotoxicity
N-(2-Chloroethyl)propan-2-amineNo benzyl groupReduced lipophilicityLimited CNS penetration
PhenoxybenzaminePhenoxy, benzylα-Adrenergic blockadeAntihypertensive

Recent Research Advancements

Anticancer Drug Development

  • SK228 Analog: A derivative demonstrated 50% growth inhibition (GI50_{50}) at 0.20–2.58 μM in lung and esophageal cancers .

  • Combination Therapy: Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhanced tumor regression in murine models .

Targeted Delivery Systems

  • Liposomal Encapsulation: Improved bioavailability and reduced nephrotoxicity in phase I trials .

  • Antibody-Drug Conjugates (ADCs): Conjugation with anti-HER2 antibodies increased specificity for breast cancer cells .

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